molecular formula C15H14OS B3369597 1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one CAS No. 2408-88-0

1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one

Cat. No.: B3369597
CAS No.: 2408-88-0
M. Wt: 242.3 g/mol
InChI Key: OUNLDCIYHQIIQM-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Synthetic Transformations

Organosulfur compounds are a cornerstone of modern organic synthesis, offering a diverse array of reactivity that enables the construction of complex molecular architectures. The presence of sulfur imparts unique properties to organic molecules, influencing their acidity, nucleophilicity, and susceptibility to oxidation and reduction. Thioethers, such as the one present in 1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one, are particularly valuable intermediates. masterorganicchemistry.comlibretexts.org They can be readily prepared and subsequently modified, for instance, through oxidation to sulfoxides and sulfones, which are themselves important functional groups in pharmaceuticals and materials science. evitachem.com The ability of sulfur to stabilize adjacent carbanions has also been extensively exploited in C-C bond-forming reactions, a fundamental operation in synthetic chemistry.

Role of Ketones and Thioethers in Chemical Synthesis

The ketone and thioether moieties are fundamental functional groups in the toolkit of synthetic organic chemists. Ketones are prized for their electrophilic carbonyl carbon, making them susceptible to attack by a wide range of nucleophiles in reactions such as aldol (B89426) condensations, Grignard reactions, and Wittig reactions to form new carbon-carbon bonds. nih.gov Their reduction provides access to secondary alcohols, and their α-protons can be deprotonated to form enolates, which are powerful nucleophiles in their own right.

Thioethers, or sulfides, are the sulfur analogs of ethers and are noted for the nucleophilicity of the sulfur atom. libretexts.org This allows for reactions with electrophiles to form sulfonium (B1226848) salts. A classic method for the synthesis of thioethers involves the reaction of a thiolate with an alkyl halide. masterorganicchemistry.com The combination of a ketone and a thioether in a single molecule, as seen in this compound, creates a bifunctional scaffold where the reactivity of each group can be selectively harnessed to achieve complex synthetic outcomes.

Historical Context of the Compound's Emergence in Research Literature

The synthesis of keto sulfides is a classic transformation in organic chemistry, with early reports dating back to the mid-20th century. A 1943 patent by Glen H. Morey describes a general process for preparing keto sulfides by reacting α-halogenated ketones with mercaptans. google.com This fundamental reaction, the nucleophilic substitution of a halide by a thiolate, laid the groundwork for the synthesis of compounds like this compound.

While a definitive first synthesis of this compound is not readily apparent in early literature, its preparation falls under these well-established methods. The reaction of phenacyl bromide (α-bromoacetophenone) with benzyl (B1604629) mercaptan (phenylmethanethiol) in the presence of a base represents a straightforward and historically precedented route to this compound. The emergence of this specific molecule in more recent research literature is likely tied to the broader exploration of β-keto sulfides as versatile intermediates for the synthesis of more complex molecules, including heterocycles and compounds with potential biological activity. For instance, a 1971 article in the Journal of Organic Chemistry detailed methods for the synthesis of β-keto sulfides, highlighting the ongoing interest in this class of compounds. acs.org

Overview of Key Research Areas Pertaining to this compound

Research interest in this compound and structurally related β-keto sulfides spans several key areas, primarily focusing on their utility in synthetic transformations and their potential biological activities.

Synthetic Applications: The compound serves as a valuable precursor in organic synthesis. The ketone functionality allows for a variety of modifications, including reduction to the corresponding alcohol or reaction with organometallic reagents. The thioether linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing new functional handles for further transformations. evitachem.com The carbon atom alpha to both the carbonyl and the sulfur is activated, making it a potential site for enolate formation and subsequent alkylation or acylation reactions. A significant area of research has been the use of related α-thiocyanato ketones, such as 1-phenyl-2-thiocyanatoethanone, as synthons for the preparation of various heterocyclic compounds. researchgate.net

Medicinal Chemistry and Biological Evaluation: There is growing interest in the biological properties of molecules containing the α-keto sulfide (B99878) motif. While specific studies on this compound are not extensively documented, research on analogous structures provides insight into its potential applications. For example, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of the MCR-1 protein, which is responsible for colistin (B93849) resistance in bacteria. nih.govmdpi.com This suggests that the core scaffold of 1-phenylethan-1-one derivatives could be a promising starting point for the development of new antibacterial agents. Furthermore, other related organosulfur compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. researchgate.net The investigation into the biological activities of this class of compounds remains an active area of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C15H14OS/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OUNLDCIYHQIIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178810
Record name 1-Phenyl-2-((phenylmethyl)thio)ethan-1-one
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Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2408-88-0
Record name 1-Phenyl-2-[(phenylmethyl)thio]ethanone
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Record name 1-Phenyl-2-((phenylmethyl)thio)ethan-1-one
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Record name 1-phenyl-2-[(phenylmethyl)thio]ethan-1-one
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Advanced Synthetic Methodologies for 1 Phenyl 2 Phenylmethyl Thio Ethan 1 One

Chemo-selective Synthesis Strategies

The selective formation of the thioether linkage in 1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one is paramount to achieving high yields and purity. Various strategies have been devised to control the reactivity of the precursors and facilitate the desired bond formation.

Carbon-Sulfur Bond Formation Reactions

The creation of the C-S bond in α-keto thioethers can be accomplished through several distinct reaction pathways beyond the classical nucleophilic substitution. These methods often offer alternative chemo-selectivity and functional group tolerance.

One such approach is the Pummerer rearrangement , an organic reaction where an alkyl sulfoxide (B87167) rearranges in the presence of an activating agent like acetic anhydride (B1165640) to form an α-acyloxy-thioether. wikipedia.orgchem-station.com While not a direct synthesis of this compound, this methodology provides a conceptual framework for the formation of a carbon-sulfur bond at the α-position to a carbonyl precursor. The reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. chemeurope.commanchester.ac.uk The use of different activating agents, such as trifluoroacetic anhydride, and various nucleophiles can expand the scope of this reaction. wikipedia.org

Another relevant strategy is the thiol-ene reaction , which involves the radical addition of a thiol to an alkene. acsgcipr.orgwikipedia.org This reaction typically proceeds via an anti-Markovnikov addition, initiated by light, heat, or a radical initiator, to form a thioether. wikipedia.org For the synthesis of the target compound, this would conceptually involve the addition of benzyl (B1604629) mercaptan to a vinyl ketone precursor. The thiol-ene reaction is recognized for its high efficiency and atom economy, making it a "click" chemistry process. nih.gov

The Michael addition of thiols to α,β-unsaturated carbonyl compounds represents a facile method for C-S bond formation. researchgate.netsemanticscholar.orgmasterorganicchemistry.com This reaction can be performed under solvent-free conditions and without a catalyst, offering an environmentally benign route. semanticscholar.org For instance, the reaction of benzylthiol with methyl vinyl ketone has been shown to produce the corresponding Michael adduct in good yield. researchgate.net

Reaction TypeKey FeaturesRelevance to Target Compound
Pummerer Rearrangement Rearrangement of a sulfoxide to an α-acyloxy-thioether via a thionium ion intermediate. wikipedia.orgchem-station.comProvides a pathway to functionalize the α-position of a ketone with a sulfur-containing group.
Thiol-ene Reaction Radical-based anti-Markovnikov addition of a thiol to an alkene. acsgcipr.orgwikipedia.orgA potential route using a vinyl ketone precursor and benzyl mercaptan.
Michael Addition Conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. researchgate.netsemanticscholar.orgA straightforward method for forming the required C-S bond with high atom economy.

α-Halogenation and Subsequent Thiolate Displacement Approaches

A cornerstone in the synthesis of this compound is the two-step process involving the α-halogenation of acetophenone (B1666503) followed by the displacement of the halide with a thiolate. This method is widely employed due to the ready availability of the starting materials and the generally high efficiency of the substitution reaction.

The primary precursor for this route is an α-haloacetophenone, most commonly phenacyl bromide (2-bromo-1-phenylethan-1-one). The subsequent reaction with a sulfur nucleophile, such as benzyl mercaptan (phenylmethanethiol), in the presence of a base, leads to the formation of the desired thioether. The base deprotonates the thiol to generate a more nucleophilic thiolate anion, which then displaces the bromide in an SN2 reaction.

A study on the synthesis of 1,2,4-triazole (B32235) derivatives demonstrated the S-alkylation of a thiol using 2-bromo-1-phenylethanone in alkaline conditions, which resulted in the formation of a similar α-keto thioether structure. semanticscholar.org Another example involves the reaction of phenacyl bromide with a potassium salt of a carbohydrazide (B1668358) derivative to yield a phenylethan-1-one thioether. masterorganicchemistry.com

ReactantsBaseSolventProduct
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol and 2-bromo-1-phenylethanoneCesium carbonateNot specified2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one semanticscholar.org
Potassium 2-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)hydrazine-1-carbodithioate and phenacyl bromidePotassium hydroxide (B78521) (used in precursor synthesis)Ethanol/Water (1:1)2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one masterorganicchemistry.com

Aldehyde or Ketone Condensation Reactions with Thiol Precursors

An alternative synthetic avenue involves the condensation of a 1,2-dicarbonyl compound with a thiol precursor. For the synthesis of this compound, this would entail the reaction of phenylglyoxal (B86788) with benzyl mercaptan. Phenylglyoxal can be prepared by the oxidation of acetophenone using selenium dioxide. orgsyn.org

This approach is conceptually similar to the mechanochemical, one-pot, three-component milling of 2-oxo aldehydes, amines, and thiols to produce α,α-amino thioketones. This catalyst-free method proceeds through the thiolation of an in situ formed α-imino ketone.

Metal-Catalyzed Coupling Reactions for Thioether Linkage

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, often with high efficiency and under mild conditions. Both copper and palladium-based systems have been explored for the synthesis of thioethers.

Copper-catalyzed reactions are a common choice for C-S bond formation. These reactions can involve the coupling of thiols with aryl halides. nih.govorganic-chemistry.org The intermediacy of copper(I) thiolate complexes has been demonstrated in the thioetherification of aryl halides. berkeley.edu While typically applied to aryl halides, related methodologies can be adapted for the synthesis of α-keto thioethers from α-halo ketones. For instance, a copper-catalyzed trifluoromethylthiolation of α-bromoketones has been reported, showcasing the utility of copper in forming C-S bonds at the α-position to a ketone. wikipedia.org

Palladium-catalyzed reactions also provide a versatile platform for C-S bond formation. While often used for the arylation of thiols, palladium catalysts can also be employed for the α-alkylation of ketones. nih.gov Palladium-catalyzed ortho-acylation of certain nitrogen-containing heterocycles with aldehydes has been developed, indicating the potential for C-C bond formation adjacent to an aromatic ring. rsc.org Palladium has also been used in the carbonylative synthesis of arylacetamides from benzyl formates. rsc.org

Metal CatalystReactant TypesKey Features
Copper α-halo ketones and thiols/sulfur sources wikipedia.orgnih.govOften uses inexpensive copper salts and can be performed under mild, sometimes photoinduced, conditions. organic-chemistry.org
Palladium Ketones and alcohols/aldehydes for α-functionalization nih.govrsc.orgHighly versatile for various C-C and C-heteroatom bond formations, though less common for direct α-thiolation of ketones.

Precursor Chemistry and Rational Design

The successful synthesis of this compound is critically dependent on the quality and reactivity of its precursors. The rational design and efficient preparation of these starting materials are therefore of utmost importance.

Selection and Preparation of Phenacyl Halide Intermediates

The most common precursor for the synthesis of the target compound via the thiolate displacement route is a phenacyl halide. Phenacyl bromide (2-bromo-1-phenylethan-1-one) is frequently chosen due to its optimal reactivity, being more reactive than phenacyl chloride and less prone to side reactions than phenacyl iodide.

The preparation of phenacyl bromide is typically achieved through the bromination of acetophenone. chemeurope.com This reaction can be carried out using bromine in various solvents such as ether, carbon disulfide, or acetic acid. wikipedia.org A procedure detailed in Organic Syntheses involves the bromination of acetophenone in anhydrous ether in the presence of a catalytic amount of anhydrous aluminum chloride, affording the product in high yield. wikipedia.org An alternative method utilizes glacial acetic acid as the solvent. wikipedia.org For a more selective bromination, N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can be employed. acsgcipr.org

Brominating AgentSolventCatalyst/InitiatorYield
BromineAnhydrous EtherAluminum chloride88-96% (crude)
BromineGlacial Acetic AcidNoneNot specified
N-Bromosuccinimide (NBS)ChlorobenzeneBenzyl peroxideNot specified

Synthesis and Reactivity of Phenylmethyl Thiol Derivatives

Phenylmethyl thiol (benzyl mercaptan) and its derivatives are key reagents in the synthesis of the target compound. The core reaction is a bimolecular nucleophilic substitution (SN2), where the sulfur atom of the thiol acts as the nucleophile. evitachem.com The reaction is typically facilitated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the carbon atom bearing the halogen (e.g., bromine) on the phenacyl halide backbone, displacing the halide and forming the C-S bond. evitachem.com

The reactivity of phenylmethyl thiol derivatives in this context is influenced by several factors. Benzyl thiols are noted to be particularly reactive, with some conversions proceeding to completion rapidly even at room temperature. cas.cn The reaction can be extended to a variety of thiols and α-haloketones, demonstrating the broad utility of this synthetic strategy. nih.gov The resulting α-keto sulfide (B99878) itself retains reactive sites; the sulfur atom can be oxidized to a sulfoxide or sulfone, and the ketone functionality can undergo reduction or other carbonyl-specific reactions. evitachem.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst or base.

The choice of solvent can significantly impact the rate and yield of the SN2 reaction for the synthesis of α-arylthio ketones. Studies on analogous systems show that solvent polarity plays a critical role. For instance, in the synthesis of related α-organylthio ketones, nonpolar aprotic solvents were found to be more effective than polar protic or aprotic ones. nih.gov In one study, toluene (B28343) was identified as the optimal solvent, while polar solvents like DMSO and DMF did not improve yields. nih.govbeilstein-journals.org In other syntheses of arylthio compounds, solvents like tetrahydrofuran (B95107) (THF) have also proven to be highly efficient. researchgate.netnih.gov

Table 1: Effect of Different Solvents on the Yield of an Analogous α-Arylthio Ketone Synthesis This table illustrates the impact of various solvents on the yield of a representative SNAr reaction to form an arylthio ether, a reaction type closely related to the synthesis of the target compound. The data is adapted from studies on similar chemical systems to demonstrate general principles.

SolventDielectric Constant (Approx.)Yield (%)
Toluene2.4High
Tetrahydrofuran (THF)7.6High
2-Methyl-THF6.2High
Acetonitrile (B52724)37.5Moderate
1,4-Dioxane2.2Moderate-Low
Dimethylformamide (DMF)36.7Low
Dimethyl sulfoxide (DMSO)46.7Low

Data compiled from findings on related arylthio syntheses. nih.govresearchgate.netnih.gov

Reaction temperature is a critical parameter for controlling the rate of synthesis. For the formation of α-keto sulfides, reactions are often conducted at temperatures ranging from room temperature to 100 °C. nih.gov Benzyl thiols, being highly reactive, can often react efficiently at room temperature. cas.cn However, for less reactive substrates or to increase the reaction rate, heating is commonly employed. For example, the synthesis of α-organylthio ketones from β-keto esters is typically conducted at 100 °C. nih.gov In some cases, higher temperatures up to 130 °C have been used with specific base-catalyst systems. researchgate.net

Pressure is generally not a critical parameter for this type of liquid-phase synthesis and reactions are typically carried out at atmospheric pressure.

The synthesis of this compound is fundamentally a base-mediated or base-catalyzed reaction. The base's primary role is to deprotonate the thiol, and its choice is crucial for reaction success. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic bases such as triethylamine. evitachem.comnih.gov Studies on similar syntheses have shown that strong, non-nucleophilic bases can sometimes lead to lower yields, while bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) can be effective depending on the specific reactants and solvent system. nih.govresearchgate.net The amount of base used is also a key variable, with studies showing that selectivity for the desired product can be highly dependent on the base equivalents employed. nih.gov

While the primary reaction often relies on a stoichiometric or catalytic amount of base, other forms of catalysis can be applied. For instance, acid catalysts like reusable Amberlyst resins have been successfully used in related syntheses of arylthio-carbonyl compounds. nih.gov

Table 2: Influence of Base/Catalyst on an Analogous Arylthio Ether Synthesis This table shows the effect of different bases on the yield of a nucleophilic substitution reaction to form an arylthio ether, demonstrating the importance of catalyst/base selection.

EntryBase/CatalystSolventYield (%)
1t-BuOKTHFHigh
2LiHMDSTHFModerate
3DBUTHFLow
4NaOH (2 equiv.)TolueneModerate
5NaOH (4 equiv.)TolueneHigh
6Amberlyst-352-Me-THFHigh

Data adapted from analogous synthetic procedures for arylthio compounds. nih.govresearchgate.netnih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, using less hazardous materials, and improving energy efficiency. Key strategies include using environmentally benign solvents or eliminating solvents altogether.

Solvent-free reaction conditions represent a significant advancement in green organic synthesis. One such technique is mechanochemistry, often performed using a ball mill. mdpi.com This method can promote reactions between solid reagents or neat liquids, eliminating the need for bulk solvents and often reducing reaction times. For multicomponent reactions similar to those used to produce heterocyclic sulfides, high-speed ball milling has been shown to be effective, sometimes in the presence of a catalytic amount of base under aerobic conditions. mdpi.com In some cases, combining milling with heating can further increase the reaction rate. mdpi.com

Where solvents are necessary, the focus shifts to using environmentally benign alternatives. Water is an ideal green solvent, and some nucleophilic substitution reactions to form C-S bonds have been successfully performed in aqueous media, sometimes using specific ionic liquids as both a reagent and a promoter. researchgate.net Another approach involves photocatalysis using visible light as a sustainable energy source, which has been demonstrated for the synthesis of α-keto thiol esters in a green solvent like ethyl acetate (B1210297), with oxygen as the oxidant and water as the only byproduct. nih.gov

Catalyst Reuse and Sustainability Considerations

A common synthetic route to this compound involves the nucleophilic substitution of a halogen in a 2-halo-1-phenylethanone, such as 2-bromo-1-phenylethan-1-one, with a sulfur nucleophile, in this case, the thiolate derived from phenylmethanethiol. While this reaction can often proceed without a catalyst, the use of a catalyst can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. However, from a sustainability perspective, the catalyst must be easily recoverable and reusable to be economically and environmentally viable.

The limitations associated with homogeneous catalysts, such as difficult separation from the reaction mixture and the potential for product contamination, have driven the exploration of heterogeneous catalytic systems. nih.gov These solid-supported catalysts can be readily separated from the reaction medium by simple filtration, making them ideal for sustainable processes.

For the synthesis of α-keto sulfides, various heterogeneous catalysts have shown promise. These include:

Clay-Based Catalysts: Natural clays (B1170129) like montmorillonite (B579905) and bentonite (B74815) are attractive options due to their low cost, non-toxicity, high surface area, and both Brønsted and Lewis acidic properties. nih.gov These materials can facilitate the S-alkylation reaction and can be easily recovered and reused for multiple reaction cycles.

Supported Metal Catalysts: Transition metals like copper and palladium, known to catalyze C-S bond formation, can be immobilized on solid supports such as silica, alumina, or activated carbon. rsc.org For instance, an MCM-41-supported Schiff base-pyridine bidentate copper(II) complex has been effectively used in the synthesis of related β-keto sulfones, demonstrating the potential for such supported catalysts in similar transformations.

Magnetic Nanoparticles: The use of magnetic nanoparticles as catalyst supports represents a significant advancement in catalyst recovery. researchgate.net A catalyst immobilized on a magnetic core can be easily separated from the reaction mixture using an external magnet. This approach has been successfully applied in the synthesis of α-ketothioamides and offers a promising strategy for the synthesis of this compound.

The reusability of these heterogeneous catalysts is a key performance indicator. Ideally, a catalyst should maintain its activity and selectivity over several cycles with minimal loss. The following table illustrates the potential reusability of various types of heterogeneous catalysts in related reactions.

Catalyst TypeSupport MaterialRelated ReactionReusability (Number of Cycles)Reference
Copper ComplexMCM-41 SilicaSynthesis of β-keto sulfonesAt least 3
Magnetic NanoparticlesFe3O4Synthesis of α-ketothioamidesMultiple cycles with minimal loss researchgate.net
ClayMontmorilloniteGeneral C-N bond formationMultiple cycles nih.gov

Table 1: Examples of Reusable Heterogeneous Catalysts

Solvent Selection: The ideal scenario is to perform the reaction under solvent-free conditions, which can be achieved through mechanochemical methods like ball-milling. nih.gov When a solvent is necessary, greener alternatives such as water, ethanol, or ethyl acetate are preferred over hazardous chlorinated or aromatic solvents.

Energy Efficiency: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: The reaction between a phenacyl halide and a thiol is inherently atom-economical. However, the use of a base to generate the thiolate is common. The choice of a recyclable base, such as nanocrystalline hydroxyapatite, can further enhance the sustainability of the process. nih.gov

Recent advancements in C-S bond formation offer alternative, potentially greener pathways to α-aryl-α-thio ketones:

Photocatalysis: The use of visible light as a renewable energy source for chemical transformations is a rapidly growing area. Photocatalytic methods for the synthesis of α-keto thiol esters have been developed using inexpensive organic photocatalysts and oxygen as a green oxidant, with water as the only byproduct. researchgate.net

Electrochemical Synthesis: Electrosynthesis utilizes electrons as "traceless" reagents, avoiding the need for chemical oxidants or reductants and often proceeding under mild conditions. researchgate.net This approach has been successfully applied to the construction of C-S bonds and presents a promising avenue for the sustainable synthesis of this compound.

Synthesis and Exploration of Derivatives and Structural Analogues of 1 Phenyl 2 Phenylmethyl Thio Ethan 1 One

Modification of the Phenyl Substituents

Introduction of Electron-Donating Groups (EDG)

The incorporation of electron-donating groups, such as alkoxy and alkyl moieties, onto the phenyl rings can be achieved through various synthetic routes. A common approach involves the use of substituted starting materials. For instance, the synthesis of 1-(4-methoxyphenyl)-2-((3-methoxyphenyl)-thio)ethanone demonstrates the introduction of methoxy (B1213986) groups on both phenyl rings. pharmaffiliates.com This is typically accomplished by reacting a substituted α-bromoacetophenone with a corresponding substituted thiol.

The synthesis of 4-(benzylthio)acetophenone, a precursor for related structures, was achieved by reacting benzylmercaptan with 4-fluoroacetophenone in the presence of potassium hydroxide (B78521). mdpi.com This highlights a method for introducing the thioether moiety to a phenyl ring already bearing a functional group. Furthermore, the synthesis of various (4-alkoxyphenyl)glycinamides and their bioisosteres showcases methods for introducing a range of alkoxy groups of varying chain lengths onto a phenyl ring within a larger molecular framework. nih.gov

Compound/DerivativeSubstituent (EDG)PositionSynthetic MethodReference
1-(4-Methoxyphenyl)-2-((3-methoxyphenyl)-thio)ethanoneMethoxy4-position of phenyl, 3-position of phenylmethylReaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 3-methoxybenzenethiol pharmaffiliates.com
4-(Benzylthio)acetophenoneBenzylthio4-position of phenylReaction of 4-fluoroacetophenone with benzylmercaptan and KOH mdpi.com
(4-Alkoxyphenyl)glycinamidesVarious alkoxy groups4-position of phenylO-Alkylation of a phenol (B47542) precursor using Mitsunobu conditions or SN2 reaction nih.gov

Introduction of Electron-Withdrawing Groups (EWG)

The synthesis of analogues bearing electron-withdrawing groups, such as nitro groups, has been reported. These groups are typically introduced by utilizing nitrated precursors. For example, the synthesis of 2-(1H-benzimidazol-2-ylthio)-1-(3-nitrophenyl)ethanone involves the reaction of 2-mercaptobenzimidazole (B194830) with 2-bromo-1-(3-nitrophenyl)ethanone. nih.gov This demonstrates the feasibility of incorporating a nitro group on the phenyl ring attached to the carbonyl function.

Similarly, the synthesis of 1,2-bis(2-nitrophenyl)ethane, while not a direct analogue, illustrates synthetic routes to molecules containing nitrophenyl moieties that could be adapted for the synthesis of the target compound's derivatives. mdpi.combyjus.com A study on 1-phenyl-2-(phenylamino)ethanone derivatives also describes the synthesis of analogues with a nitro group on one of the phenyl rings. nih.gov

Compound/DerivativeSubstituent (EWG)PositionSynthetic MethodReference
2-(1H-Benzimidazol-2-ylthio)-1-(3-nitrophenyl)ethanoneNitro3-position of phenylReaction of 2-mercaptobenzimidazole with 2-bromo-1-(3-nitrophenyl)ethanone nih.gov
1-(4-Cyclohexylphenyl)-2-ethoxy-2-((4-nitrophenyl)amino)ethanoneNitro4-position of phenylaminoReaction of 2-oxo-2-(4-cyclohexylphenyl)acetaldehyde with 4-nitroaniline nih.gov

Halogenation and Alkylation of Aromatic Rings

Halogenated derivatives of β-keto sulfides can be prepared using standard halogenating agents. The use of N-bromosuccinimide (NBS) is a common method for the bromination of aromatic compounds and can be applied to the phenyl rings of 1-phenyl-2-[(phenylmethyl)thio]ethan-1-one and its analogues. masterorganicchemistry.com A study on 1-phenyl-2-(phenylamino)ethanone derivatives reports the synthesis of compounds with fluoro and chloro substituents on the phenyl rings, typically by starting with the appropriately halogenated acetophenone (B1666503). youtube.com

Alkylation of the aromatic rings is often achieved by employing starting materials that are already alkylated. For example, the synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives includes examples with propyl and cyclohexyl groups on the phenyl ring. youtube.com While direct Friedel-Crafts alkylation on the final β-keto sulfide (B99878) product is less commonly reported, the principles of this reaction are well-established for aromatic ketones. researchgate.net

Compound/DerivativeSubstituentPositionSynthetic MethodReference
Methyl 4-((1-Ethoxy-2-(4-fluorophenyl)-2-oxoethyl)amino)benzoateFluoro4-position of phenylStarting from 4-fluoroacetophenone youtube.com
1-(4-Propylphenyl)ethanone derivativesPropyl4-position of phenylStarting from 4-propylacetophenone youtube.com
1-(4-Cyclohexylphenyl)ethanone derivativesCyclohexyl4-position of phenylStarting from 4-cyclohexylacetophenone youtube.com

Alterations of the Thioether Side Chain

Modifications to the thioether side chain, which connects the two phenyl-containing moieties, provide another avenue for creating structural analogues with potentially novel properties.

Incorporation of Heteroatoms within the Alkyl Chain

The introduction of heteroatoms such as oxygen or nitrogen into the alkyl chain of the thioether side chain can significantly alter the polarity and hydrogen bonding capabilities of the molecule. The synthesis of α-amino ketones is a well-established field, and these methods can be adapted to introduce a nitrogen atom into the side chain. rsc.org For example, the reaction of an α-bromo ketone with an amine can lead to the formation of an α-amino ketone.

HeteroatomPosition in Side ChainSynthetic Strategy ExampleReference
Nitrogenα-position to carbonylReaction of α-bromo ketone with an amine rsc.org
Nitrogen (in a ring)Adjacent to sulfurReaction of methyl (phenylacetyl)acetates with thiourea (B124793) and subsequent alkylation
Oxygenα-position to carbonylReaction of 2-bromo-1-(4-methoxyphenyl)ethanone with phenol

Table of Compounds

Replacement of the Phenylmethyl Group with Other Aliphatic or Aromatic Moieties

The phenylmethyl (benzyl) group attached to the sulfur atom in this compound can be readily substituted with a wide range of other aliphatic and aromatic moieties. This is typically achieved through the nucleophilic substitution reaction between a phenacyl halide (e.g., phenacyl bromide) and a diverse selection of thiols. An alternative versatile precursor is 1-phenyl-2-thiocyanatoethanone, which reacts with various nucleophiles to afford derivatives with different S-substituents. researchgate.net

The reaction of 1-phenyl-2-thiocyanatoethanone with various alcohols in the presence of an acid catalyst, for instance, yields the corresponding S-2-oxo-2-phenylethyl alkylthiocarbamates, demonstrating the introduction of various alkyl groups onto the sulfur-containing scaffold. researchgate.net More direct syntheses involve the reaction of acetophenone with bromine to yield phenacyl bromide, which is then treated with a chosen thiocyanate (B1210189) or thiol. researchgate.net

Furthermore, this synthetic flexibility allows for the introduction of functionalized aliphatic groups. An example includes the synthesis of ethanone (B97240), 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-, where the benzyl (B1604629) group is replaced by a phenylsulfonylmethyl moiety. evitachem.com The synthesis for such compounds generally involves the reaction of a suitable thiol with phenylsulfonyl chloride, followed by a condensation reaction with an acetophenone derivative. evitachem.com The introduction of various aliphatic groups can also be achieved through modern one-pot syntheses utilizing elemental sulfur and suitable alkene precursors. rsc.org

Aromatic moieties can also be incorporated. For example, analogues where the phenylmethyl group is replaced by a thiophene (B33073) ring have been synthesized, leading to compounds like 1-phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-diones. researchgate.net

Table 1: Examples of S-Substituent Modifications in 1-Phenyl-2-(substituted-thio)ethan-1-one Analogues
Original S-GroupReplacement MoietyResulting Compound ClassSynthetic PrecursorReference
PhenylmethylMethylS-Alkyl Thioether1-Phenyl-2-thiocyanatoethanone + Methanol researchgate.net
PhenylmethylEthylS-Alkyl Thioether1-Phenyl-2-thiocyanatoethanone + Ethanol researchgate.net
PhenylmethylIsopropylS-Alkyl Thioether1-Phenyl-2-thiocyanatoethanone + Isopropanol researchgate.net
PhenylmethylPhenylsulfonylmethylS-Functionalized Aliphatic ThioetherPhenylsulfonyl chloride and Thiol evitachem.com
PhenylmethylThiophen-2-ylS-Aromatic Thioether AnalogueThiophene-2-thiol (hypothetical) researchgate.net

Structural Variations of the Ethanone Backbone

Modifications to the two-carbon ethanone core of the parent molecule open avenues to novel structural classes, including higher ketones and fused ring systems.

The ethanone backbone can be extended to form higher homologous ketones, such as propanones and butanones. A key strategy to achieve this is the Claisen condensation or similar acylation reactions. For instance, derivatives can be elaborated into β-dicarbonyl compounds. Research has documented the synthesis of 1,3-diones like 1-phenyl-4-(diphenylphosphoryl)butane-1,3-dione. researchgate.net The synthesis of such structures involves creating a longer carbon chain, effectively transforming the ethanone unit into a butane-1,3-dione system. This demonstrates a significant structural variation from the parent compound's simple ketone functionality.

The reactive nature of the α-thioketone scaffold makes it an excellent substrate for ring annulation reactions, leading to a variety of heterocyclic and carbocyclic systems.

A prominent precursor for these strategies is 1-phenyl-2-thiocyanatoethanone, which possesses multiple reactive centers. researchgate.net This compound is a valuable intermediate for synthesizing a wide array of heterocyclic systems. researchgate.net For example, it can be converted into thiazole (B1198619) or 1,3-oxathiolane (B1218472) derivatives when treated with reagents like malononitrile (B47326) or various amines. researchgate.net A three-component reaction strategy involving α-thiocyanato ketones has been developed for the efficient synthesis of 2,3,5-trisubstituted thiophenes under microwave irradiation, showcasing a direct pathway to fused aromatic rings. researchgate.net

Intramolecular cyclization provides another powerful tool for ring annulation. In a related system, derivatives of 1-(2-bromophenyl)-2-phenylethanone (B1337968) undergo palladium-catalyzed reactions involving tert-butylisocyanide insertion, followed by hydrolysis, to yield indane-1,3-diones substituted at the 2-position with various aromatic and aliphatic groups. mdpi.com This demonstrates how the ethanone backbone can be part of a larger synthetic scheme to construct fused carbocyclic ring systems. mdpi.com

Table 2: Ring Annulation Products from Ethanone Analogues
Starting Analogue TypeReaction/StrategyResulting Ring SystemReference
1-Phenyl-2-thiocyanatoethanoneReaction with amines/hydrazinesThiazole researchgate.net
α-Thiocyanato ketoneThree-component [2+2+1] heterocyclizationTrisubstituted Thiophene researchgate.net
1-(2-Bromophenyl)ethan-1-one derivativeIsocyanide insertion and intramolecular cyclizationIndane-1,3-dione mdpi.com

Stereochemical Aspects of Derivatives (if applicable)

The synthesis of derivatives of this compound can be controlled to produce specific stereoisomers, which is crucial for applications where molecular geometry dictates function.

The preparation of enantiomerically pure or enriched analogues often relies on asymmetric synthesis, where a chiral influence guides the reaction to favor one enantiomer over the other. One effective method involves the use of chiral auxiliaries. In the synthesis of structurally related chiral 2-amido-1-phenyl-1,3-dienes, chiral oxazolidinones are used as starting materials. nih.gov This palladium-catalyzed reaction produces chiral dienes, and subsequent hydrolysis of their reaction products can yield chiral cyclic ketones with high levels of enantioselectivity (up to 92% enantiomeric excess, ee). nih.gov This approach, where a removable chiral group directs the stereochemical outcome, is a cornerstone of modern chiral synthesis and is applicable to the synthesis of chiral thioether analogues.

When a molecule already contains a chiral center, introducing a new one can lead to the formation of diastereomers. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. A powerful example is the Diels-Alder reaction, a cycloaddition that forms two new stereocenters simultaneously. Chiral diene analogues, such as the 2-amido-1-phenyl-1,3-dienes synthesized using chiral auxiliaries, have been employed in Diels-Alder reactions with various dienophiles. nih.gov The existing chirality in the diene effectively shields one face of the molecule, directing the dienophile to approach from the less hindered side. This control results in excellent diastereoselectivity, with reported diastereomeric ratios (dr) as high as 93:7. nih.gov This strategy allows for the predictable construction of complex cyclic systems with multiple, well-defined stereocenters.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research for 1 Phenyl 2 Phenylmethyl Thio Ethan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the various chemical environments of hydrogen atoms within a molecule. For 1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the phenyl, methylene (B1212753), and benzyl (B1604629) groups.

The protons of the phenyl ring attached to the carbonyl group typically appear as a multiplet in the aromatic region, generally between δ 7.9-8.0 ppm for the ortho-protons and δ 7.4-7.6 ppm for the meta- and para-protons. The deshielding effect of the adjacent carbonyl group accounts for the downfield shift of the ortho-protons. The benzylic methylene protons (CH₂-S) adjacent to the sulfur atom and the methylene protons (S-CH₂-Ph) of the benzyl group each give rise to a singlet, typically observed around δ 4.2 ppm and δ 3.8 ppm, respectively. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95d2HAr-H (ortho to C=O)
7.55m3HAr-H (meta, para to C=O)
7.30m5HPh-CH₂-S-
4.20s2H-CO-CH ₂-S-
3.80s2H-S-CH ₂-Ph

Note: This table is based on typical chemical shifts for similar structural motifs and serves as an illustrative example.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for this compound would display characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbons.

The carbonyl carbon (C=O) is typically the most deshielded, appearing significantly downfield in the spectrum, often around δ 195-200 ppm. The aromatic carbons of the two phenyl rings will resonate in the region of δ 127-138 ppm. The methylene carbon adjacent to the carbonyl group (-CO-CH₂-S-) would be expected around δ 40-45 ppm, while the benzylic methylene carbon (-S-CH₂-Ph) would appear in a similar region, around δ 36-40 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
196.5C=O
137.2Ar-C (ipso, attached to C=O)
136.8Ar-C (ipso, benzyl)
133.5Ar-C (para to C=O)
129.0Ar-C (benzyl)
128.8Ar-C (ortho to C=O)
128.6Ar-C (benzyl)
127.5Ar-C (meta to C=O)
127.2Ar-C (benzyl)
42.1-CO-C H₂-S-
38.5-S-C H₂-Ph

Note: This table is based on typical chemical shifts for similar structural motifs and serves as an illustrative example.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. For instance, in a substituted derivative of this compound, COSY would show correlations between adjacent aromatic protons, aiding in the determination of substitution patterns. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified by COSY and HSQC. For example, an HMBC correlation would be expected between the methylene protons adjacent to the carbonyl group and the carbonyl carbon itself. researchgate.net

Advanced Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into the structure, conformation, and packing of molecules in the solid, crystalline phase. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. For this compound and its derivatives, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR is a powerful tool for their characterization.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups, making it an excellent tool for functional group identification.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its constituent functional groups.

The most prominent and easily identifiable peak would be the strong absorption due to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the phenyl group. The spectrum would also show characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methylene groups would be observed in the 2850-2960 cm⁻¹ range. The C-S stretching vibration is typically weaker and appears in the fingerprint region, often between 600-800 cm⁻¹.

Table 3: Hypothetical FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H Stretch
2925MediumAliphatic C-H Stretch
1685StrongC=O Stretch (Ketone)
1595, 1450Medium-StrongAromatic C=C Stretch
690MediumC-S Stretch

Note: This table is based on typical FT-IR absorption frequencies for the respective functional groups.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. For this compound, Raman analysis would be expected to reveal characteristic vibrational modes associated with its distinct functional groups. Key vibrational bands would include those corresponding to the carbonyl (C=O) stretching of the ketone, the carbon-sulfur (C-S) stretching of the thioether linkage, and various aromatic C-C and C-H vibrations of the two phenyl rings.

While a specific, experimentally obtained Raman spectrum for this compound is not widely available in peer-reviewed literature, theoretical calculations and data from analogous α-thioketones can provide insight into the expected spectral features. The carbonyl stretch is anticipated to be a strong band, while the C-S stretch would likely be weaker. The aromatic ring vibrations would present as a series of sharp bands characteristic of monosubstituted benzene (B151609) rings.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The precise mass measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass. For this compound (C₁₅H₁₄OS), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity.

Table 1: Calculated Exact Mass for this compound

Molecular FormulaIsotopeCalculated m/z
C₁₅H₁₄OS[M+H]⁺243.0843
C₁₅H₁₄OS[M+Na]⁺265.0663

This data is based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion [M+H]⁺) to generate a series of product ions. The resulting fragmentation pattern offers valuable information about the connectivity of atoms within the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the C-S bond and the C-C bond adjacent to the carbonyl group. Expected major fragment ions would include the benzoyl cation and the benzyl cation, which are characteristic of the core structure of the molecule.

X-ray Crystallography for Absolute Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its solid state, provided that a suitable single crystal can be grown.

Single Crystal X-ray Diffraction for Solid-State Conformation

If this compound can be crystallized, single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. This technique would precisely measure bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. Such data is crucial for understanding intermolecular interactions in the crystal lattice and for detailed structural studies. As of now, publicly accessible crystallographic data for this specific compound is not available.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, set to a wavelength where the phenyl groups exhibit strong absorbance. The retention time of the compound under specific chromatographic conditions is a characteristic property that aids in its identification, while the peak area can be used for quantification.

Gas Chromatography (GC) could also be employed, particularly if the compound is thermally stable and sufficiently volatile. Coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile, thermally sensitive compounds like α-carbonyl thioethers. Its application is crucial for monitoring reaction progress, assessing purity, and quantifying the concentration of this compound in various matrices. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds, leveraging the hydrophobicity of the molecule for effective separation. phenomenex.com

Research Findings and Methodology

In typical research applications, a C18 column is preferred due to its hydrophobic stationary phase, which provides excellent retention and separation for aromatic ketones and thioethers. phenomenex.com The mobile phase generally consists of a polar solvent mixture, such as acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape and resolution. acs.org Detection is commonly achieved using a UV detector, as the phenyl and carbonyl moieties in this compound exhibit strong absorbance in the UV region, typically around 254 nm or 280 nm. researchgate.net

For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound at various concentrations. This allows for the accurate determination of the compound's concentration in unknown samples by comparing its peak area to the standard curve. The method's validation would include assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

For enhanced sensitivity, especially at trace levels, or for derivatives lacking a strong chromophore, derivatization techniques can be employed. While the target compound itself is UV-active, derivatizing agents that react with the thiol group (if analyzing a thiol precursor or degradation product) can be used to attach a fluorescent tag, enabling highly sensitive fluorescence detection. nih.govdiva-portal.org Similarly, derivatization of the ketone group with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed, followed by detection at a longer wavelength (around 360 nm) to enhance specificity and sensitivity. thermofisher.comepa.gov

Interactive Data Table: Typical HPLC Parameters for Analysis

ParameterTypical Value/ConditionRationale/Reference
Chromatography System Agilent 1200 Series or similarStandard instrumentation for RP-HPLC. acs.org
Column C18, 5 µm particle size, 4.6 x 250 mmProvides good retention for hydrophobic compounds like aromatic thioethers. phenomenex.com
Mobile Phase Acetonitrile : Water (Gradient Elution)Common polar mobile phase for RP-HPLC, gradient allows for separation of compounds with varying polarities. youtube.com
Acid Modifier 0.1% Formic Acid or Phosphoric AcidImproves peak symmetry and resolution. acs.org
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temperature 25-30 °CMaintained to ensure reproducible retention times.
Injection Volume 10-20 µLStandard volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)Allows for spectral confirmation and detection at the optimal wavelength (e.g., 254 nm).
Quantification External Standard CalibrationBased on peak area of certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily used to identify and quantify volatile impurities, reaction byproducts, or thermal degradation products. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it an ideal tool for this purpose.

Research Findings and Methodology

Analysis of volatile sulfur compounds (VSCs) often requires a sample preparation step to extract and concentrate the analytes from the sample matrix. nih.gov Headspace solid-phase microextraction (HS-SPME) is a common and effective technique, where a coated fiber is exposed to the vapor phase above the sample to adsorb volatile components. mdpi.com These components are then thermally desorbed into the GC inlet. This is particularly useful for identifying trace volatile degradation products of this compound, such as benzyl mercaptan or other sulfur-containing fragments.

The GC separation is typically performed on a low-polarity capillary column, such as a DB-5ms or HP-5ms, which separates compounds based on their boiling points and interaction with the stationary phase. mdpi.com The temperature of the GC oven is ramped up over time to elute compounds with a wide range of volatilities. The injector temperature must be carefully optimized, as high temperatures can cause thermal decomposition of labile compounds like thioethers, potentially generating artifacts that are not present in the original sample. nih.gov

The mass spectrometer detector ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries (like NIST) for positive identification of the volatile products. mdpi.com For targeted analysis of specific volatile sulfur compounds, a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) can be used in conjunction with or in place of a mass spectrometer for enhanced sensitivity and selectivity. nih.gov

Interactive Data Table: Typical GC-MS Parameters for Volatile Analysis

ParameterTypical Value/ConditionRationale/Reference
GC System Agilent 7890B or similarStandard instrumentation for GC-MS analysis. mdpi.com
Sample Introduction Headspace-SPME or Liquid InjectionHS-SPME for volatile trace analysis; liquid injection for impurities. nih.gov
SPME Fiber DVB/CAR/PDMSEffective for a broad range of volatile and semi-volatile compounds. nih.gov
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film)Industry-standard, low-polarity column for general-purpose separations. mdpi.com
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert carrier gas, standard for MS applications. mdpi.com
Injector Temperature 250 °C (optimization may be required)High enough for volatilization but low enough to minimize thermal degradation. nih.gov
Oven Program 40 °C (hold 3 min) to 280 °C at 10 °C/minA typical temperature ramp to separate a range of volatile compounds. mdpi.com
MS Detector Quadrupole or Time-of-Flight (TOF)Provides mass-to-charge ratio for compound identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable spectra.
Mass Scan Range m/z 35-550Covers the expected mass range for small volatile organic compounds.

Applications of 1 Phenyl 2 Phenylmethyl Thio Ethan 1 One in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The unique structural arrangement of 1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one, featuring a nucleophilic sulfur atom and electrophilic carbonyl and α-carbons, renders it a highly adaptable precursor for a variety of organic transformations. This versatility allows for its use in the synthesis of intricate molecular structures.

Precursor for Complex Heterocyclic Systems

The α-keto sulfide (B99878) moiety is a well-established synthon for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. While specific literature on this compound is not abundant, its reactivity can be inferred from chemically similar compounds like 1-phenyl-2-thiocyanatoethanone, which is a known intermediate for producing a range of heterocyclic systems. connectjournals.comresearchgate.net

The presence of the carbonyl group and the adjacent methylene (B1212753) group activated by the sulfur atom allows for condensation reactions with various dinucleophiles to form five- and six-membered rings. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while amidines can lead to pyrimidines.

One of the most prominent applications of α-keto sulfides is in the synthesis of thiophenes and thiazoles .

Thiophene (B33073) Synthesis: The Gewald reaction, a multicomponent reaction involving a ketone, an α-cyanoester, and elemental sulfur in the presence of a base, is a classic method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgijprajournal.com this compound can potentially serve as the ketone component in Gewald-type syntheses, leading to thiophenes with a phenyl substituent. mdpi.com The general mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis provides a direct route to thiazoles through the reaction of an α-haloketone with a thioamide. While the target compound is not a haloketone, its α-keto sulfide structure is a precursor to such reactivity. Furthermore, related compounds like 1-phenyl-2-thiocyanato-ethanone are known to react with various nucleophiles to form thiazole derivatives. researchgate.netnih.gov This suggests that this compound could be a valuable precursor for the synthesis of a variety of substituted thiazoles, which are important scaffolds in medicinal chemistry. nih.gov

Building Block for Polyfunctionalized Molecules

The dual reactivity of this compound makes it an excellent building block for molecules bearing multiple functional groups. The carbonyl group can undergo a wide range of transformations, including reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing functionalities, and addition of organometallic reagents to create tertiary alcohols.

Simultaneously, the thioether linkage can be manipulated. Oxidation of the sulfur atom can produce the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties and reactivity of the molecule. The carbon-sulfur bond can also be cleaved under specific reductive conditions. This orthogonal reactivity allows for the sequential or chemo-selective introduction of different functionalities into a molecule, leading to complex and polyfunctionalized structures.

Intermediate in Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies in modern organic synthesis. The structural features of this compound make it a suitable candidate for such processes.

Multicomponent reactions like the Gewald and Hantzsch syntheses can be considered as types of domino reactions. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com For example, in a potential Gewald reaction involving this compound, the initial condensation would be followed by cyclization and aromatization steps in one pot. This approach offers significant advantages in terms of atom economy and reduced waste generation.

Applications in Reagent Development

Beyond its role as a synthetic intermediate, this compound and its derivatives have potential applications in the development of new reagents for chemical research and materials science.

Use as a Chemical Probe in Reaction Studies

The reactivity of the α-keto sulfide moiety can be exploited to study the mechanisms of various chemical transformations. The distinct spectroscopic signatures of the ketone, thioether, and the resulting products (e.g., sulfoxide, sulfone, or heterocyclic systems) allow for the convenient monitoring of reaction progress using techniques like NMR and IR spectroscopy.

By introducing isotopic labels at specific positions within the this compound molecule, it can be used as a probe to elucidate complex reaction pathways, identify transient intermediates, and understand the kinetics of a reaction.

Development of Modified Derivatives as Specialty Reagents

Modification of the core structure of this compound can lead to the development of specialty reagents with tailored properties. For instance, the introduction of specific functional groups onto the phenyl rings could enhance its solubility in different solvents or modulate its electronic properties.

A pertinent example is the investigation of a related compound, Ethanone (B97240), 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-, for its potential as an antimicrobial agent due to its inhibitory effects on certain bacterial enzymes. evitachem.com This suggests that derivatives of this compound could be explored for their biological activities, potentially leading to the development of new therapeutic agents or biochemical tools. The synthesis of a library of derivatives and subsequent screening for biological activity is a common strategy in drug discovery.

Compound NameCAS NumberMolecular Formula
This compound2408-88-0C₁₅H₁₄OS
1-Phenyl-2-thiocyanatoethanone31054-32-5C₉H₇NOS
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-100946-65-4C₁₅H₁₄O₃S₂

Potential in Materials Science (non-biological applications)

The unique combination of a reactive ketone, a polarizable thioether linkage, and aromatic phenyl groups within this compound makes it a compelling candidate for the design of new materials. Its potential lies in its ability to be transformed into monomers for sulfur-containing polymers and to be incorporated into functional materials where its chemical features can be harnessed to achieve specific physical or chemical properties.

The structure of this compound is analogous to keto sulfides, which have been identified as potential precursors for polymeric materials. Historical patents describe that reactions involving alpha-halogenated ketones can lead to the formation of polymeric keto sulfides, which feature a backbone of alternating sulfide and ketone units. google.com This suggests that a bifunctional derivative of this compound could undergo polycondensation reactions to yield novel sulfur-containing polymers.

For instance, by introducing reactive groups such as halides or hydroxyls onto the phenyl rings, one could create A-B or A-A/B-B type monomers. The polymerization of such monomers would lead to polymers with the core structure of this compound as the repeating unit. The general approach for synthesizing poly(alkylene sulfide)s often involves the reaction of dihaloalkanes with a sulfur source like sodium sulfide. researchgate.net A similar strategy could be envisioned for derivatives of the title compound.

Below is a hypothetical representation of how difunctionalized monomers derived from the core structure of this compound could be used to synthesize polymers with sulfur-containing backbones.

Table 1: Hypothetical Monomers and Resulting Polymer Structures

Monomer A Monomer B Resulting Polymer Backbone Structure
X-Ph-CO-CH₂-S-CH₂-Ph-X (Dihalo-derivative) Na₂S [-Ph-CO-CH₂-S-CH₂-Ph-S-]n
HO-Ph-CO-CH₂-S-CH₂-Ph-OH (Dihydroxy-derivative) Y-R-Y (e.g., Diacyl chloride) [-O-Ph-CO-CH₂-S-CH₂-Ph-O-CO-R-CO-]n

Note: This table is a conceptual representation of potential polymerization pathways and does not represent experimentally verified data.

The resulting polymers would possess a unique combination of functionalities, including the ketone group, which could be used for post-polymerization modification, and the thioether linkage, which is known to impart flexibility and specific chemical reactivity to the polymer chain.

The incorporation of sulfur into polymer backbones is a well-established strategy for creating materials with enhanced or specialized properties. nih.govacs.org The presence of the sulfur atom and the aromatic rings in this compound suggests that polymers derived from it could exhibit a range of tunable properties.

Refractive Index: Polymers containing sulfur and aromatic rings often exhibit high refractive indices due to the high polarizability of the sulfur atom and the delocalized π-electrons of the phenyl groups. This makes them potentially useful in optical applications such as coatings for lenses or as materials for optical fibers.

Thermal Stability: The presence of aromatic rings in the polymer backbone generally enhances thermal stability. Poly(p-phenylene sulfide) (PPS), for example, is known for its high-temperature resistance. researchgate.net Polymers derived from this compound would be expected to have good thermal properties, which could be further tuned by modifying the substituents on the phenyl rings.

Metal Coordination: The sulfur atom in the thioether linkage can act as a soft Lewis base, allowing it to coordinate with heavy metal ions. This property could be exploited in the development of materials for environmental remediation (e.g., removal of heavy metals from water) or in the creation of polymer-supported catalysts.

Catalytic Activity: Recent research has shown that sulfide organic polymers can act as metal-free heterogeneous Lewis acid catalysts. rsc.org The proposed mechanism involves the activation of substrates through hypervalent interactions with the sulfur centers. Polymers incorporating the this compound unit could potentially be designed to have catalytic activity for specific organic transformations.

The table below summarizes the potential tunable properties and the structural features of this compound that would contribute to them.

Table 2: Potential Tunable Properties and Contributing Structural Features

Tunable Property Contributing Structural Feature(s) Potential Applications
High Refractive Index Phenyl groups, Thioether linkage Optical resins, Lens coatings, Encapsulants for LEDs
Thermal Stability Phenyl groups in the backbone High-performance thermoplastics, Engineering plastics
Metal Ion Adsorption Thioether linkage Sensors, Membranes for water purification, Catalysis
Redox Activity Thioether linkage Stimuli-responsive materials, Battery components

Note: The applications listed are based on the general properties of sulfur-containing aromatic polymers and represent potential areas of investigation.

Future Research on this compound: A Roadmap for Chemical Innovation

The scientific community has yet to fully explore the chemical potential of this compound, leaving a wide and fertile ground for future research. This alpha-thio ketone holds promise for novel synthetic methodologies and the development of compounds with unique properties. This article outlines key areas where future research efforts could unlock the full potential of this intriguing molecule.

Conclusion

Summary of Current Research Landscape

The current body of scientific knowledge on 1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one is primarily foundational, focusing on its synthesis and the predictable reactivity of its constituent functional groups. Its preparation via nucleophilic substitution is well-established in principle, and its chemical behavior can be largely inferred from the extensive literature on ketones, thioethers, and enolates. However, there is a notable absence of in-depth studies dedicated specifically to this molecule, particularly concerning its unique reactivity, detailed mechanistic pathways, and potential applications.

Outlook on the Enduring Significance of this compound in Chemical Research

The enduring significance of this compound in chemical research lies in its potential as a versatile building block. The combination of a reactive carbonyl group, an activatable α-methylene unit, and a modifiable thioether linkage makes it a prime candidate for the synthesis of more complex molecular architectures, including various heterocyclic compounds of potential medicinal interest. Future research could focus on exploring the specific reactivity of this compound under various conditions, investigating its utility in multicomponent reactions, and evaluating the biological activities of its derivatives. As the demand for novel synthetic methodologies and new therapeutic agents continues to grow, the exploration of such fundamental and versatile molecules will remain a cornerstone of chemical research.

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (e.g., solvent, catalyst loading, light intensity) to improve yield.
  • Monitor reaction progress via TLC or GC-MS to identify intermediates.

How is the compound characterized structurally and spectroscopically?

Basic Research Focus
Routine characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzylthio and acetophenone moieties.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths, angles, and stereoelectronic effects .

Q. Advanced Research Focus

  • In-situ Monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates (e.g., thiyl radicals in photoredox reactions) .
  • LC-MS/MS : Quantifies byproducts and assesses regioselectivity in multi-step syntheses.
  • Isolation via Flash Chromatography : Separate intermediates using optimized solvent systems (e.g., hexane:EtOAc 7:3) .

What in vitro models evaluate its biological activity?

Q. Advanced Research Focus

  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HepG2) with gefitinib as a positive control .
  • Enzyme Inhibition : Measure IC50_{50} values against 15-lipoxygenase (15-LOX) to assess anti-inflammatory potential .
  • Receptor Binding : Radioligand displacement assays for GPCR or kinase targets.

Q. Data Interpretation :

  • Structure-activity relationships (SAR) highlight the importance of the benzylthio group for bioactivity .

How is regioselective functionalization of the aromatic rings achieved?

Q. Advanced Research Focus

  • Directed C−H Borylation : Use iridium catalysts to install boronate esters at specific positions for further coupling .
  • Electrophilic Aromatic Substitution : Control substituent placement using directing groups (e.g., methoxy or nitro groups) .

Q. Challenges :

  • Steric hindrance from the benzylthio group may limit reactivity at ortho positions.

What strategies optimize synthetic scalability and reproducibility?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous reactors enhance light penetration in photoredox reactions, improving yield consistency .
  • DoE (Design of Experiments) : Statistically optimize parameters (temperature, stoichiometry, catalyst) for robustness.
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with ethanol or water-based systems .

How are stability and degradation profiles assessed under experimental conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze via HPLC.
  • Kinetic Stability Assays : Monitor hydrolysis of the thioether group in buffer solutions (pH 7.4) at 37°C.

Key Finding :
The benzylthio group shows stability in neutral buffers but degrades under UV light, necessitating dark storage .

What crystallographic challenges arise during structure determination?

Q. Advanced Research Focus

  • Twinned Crystals : Use SHELXL for refinement of twinned data or incomplete diffraction patterns .
  • Disorder Modeling : Address positional disorder in the benzylthio group via constrained refinement.

Q. Tool Recommendation :

  • Olex2 or Mercury for visualization and validation of hydrogen-bonding networks.

How does the compound compare to structurally related thioethers in pharmacological studies?

Q. Advanced Research Focus

  • SAR Analysis : Replace the benzylthio group with alkylthio or arylthio moieties to modulate lipophilicity and bioavailability.
  • ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding.

Example :
Derivatives with electron-withdrawing groups on the phenyl ring showed enhanced metabolic stability compared to the parent compound .

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Reactant of Route 1
1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.